

Olorofim: Application Notes and Protocols for In Vitro Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Olorofim

Cat. No.: B607405

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **Olorofim** and comprehensive protocols for its preparation and use in various in vitro antifungal experiments.

Olorofim: Overview and Mechanism of Action

Olorofim (formerly F901318) is a novel antifungal agent belonging to the orotomide class. It exhibits potent activity against a wide range of filamentous fungi, including azole-resistant strains of *Aspergillus*. **Olorofim**'s unique mechanism of action involves the inhibition of the fungal enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway. By blocking this pathway, **Olorofim** disrupts the synthesis of essential building blocks for DNA, RNA, and cell wall components, ultimately leading to fungal cell death.

Solubility of Olorofim

Olorofim is a hydrophobic compound with limited aqueous solubility. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution, which is then further diluted in the appropriate culture medium.

Table 1: Solubility of **Olorofim** in Common Solvents

Solvent	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	50 mg/mL (100.29 mM)[1]	Sonication is recommended to facilitate dissolution.[1] Some sources report solubility up to 100 mg/mL with sonication.[2][3][4]
Water	0.0142 mg/mL (Predicted)[5]	

Storage: **Olorofim** powder should be stored at -20°C for long-term stability (up to 3 years).[1]
[2] Stock solutions in DMSO should be stored at -80°C for up to 1 year to maintain stability.[1]

Preparation of Olorofim for In Vitro Experiments

The following is a general workflow for preparing **Olorofim** for use in in vitro antifungal susceptibility testing.

Caption: Workflow for **Olorofim** solution preparation.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI and EUCAST)

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of **Olorofim** against filamentous fungi.

Materials:

- **Olorofim**
- Dimethyl sulfoxide (DMSO), molecular biology grade
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0
- Sterile, 96-well flat-bottom microtiter plates

- Fungal isolates for testing
- Sterile, saline (0.85%) with 0.05% Tween 80
- Spectrophotometer or plate reader (optional)
- Humidified incubator

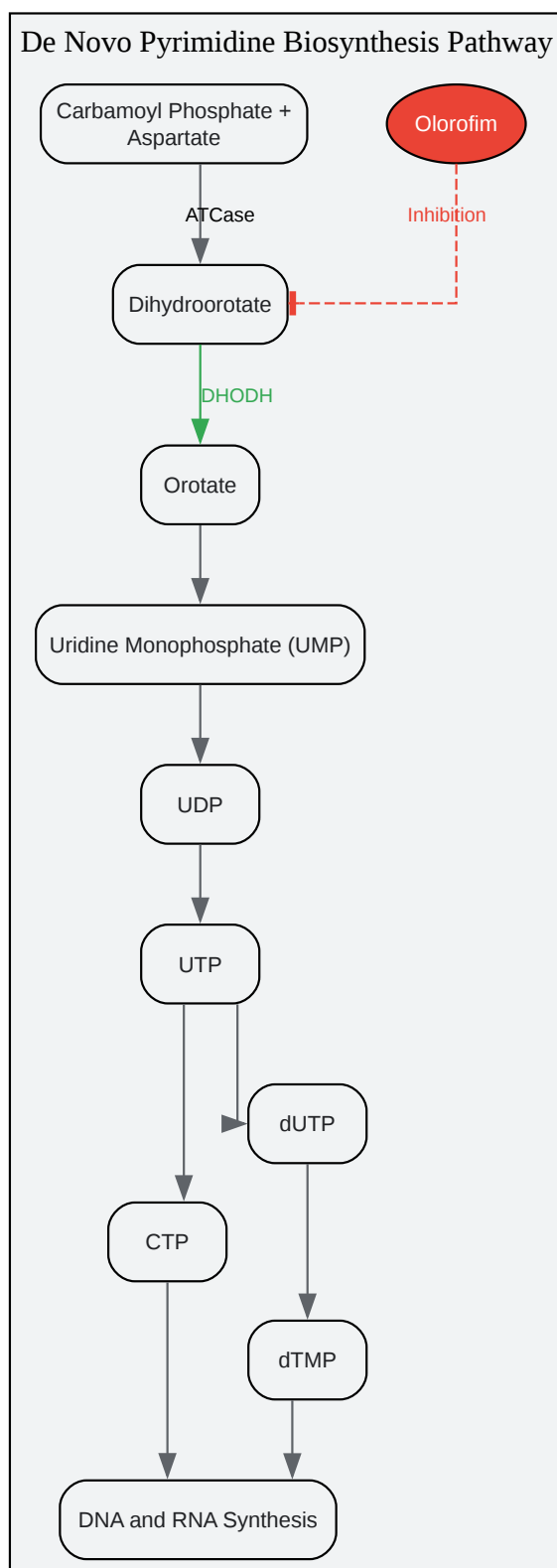
Protocol:

- Preparation of **Olorofim** Stock Solution:
 - Aseptically prepare a stock solution of **Olorofim** in 100% DMSO at a concentration of 1.6 mg/mL (or a suitable concentration based on the expected MIC range).
 - Vortex and/or sonicate to ensure complete dissolution.
 - This stock solution can be stored in aliquots at -80°C.
- Preparation of Fungal Inoculum:
 - Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at the appropriate temperature until sporulation is observed.
 - Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
 - Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
 - Adjust the conidial suspension to a concentration of $0.5-5 \times 10^6$ conidia/mL using a hemocytometer or spectrophotometer.
 - Dilute this suspension 1:50 in RPMI 1640 medium to obtain the final inoculum concentration.
- Preparation of Microtiter Plates:

- Add 100 μ L of RPMI 1640 medium to wells 2 through 11 of a 96-well plate.
- Prepare a starting concentration of **Olorofim** by diluting the stock solution in RPMI 1640. For example, to achieve a final starting concentration of 16 μ g/mL, add a calculated volume of the 1.6 mg/mL stock to RPMI 1640.
- Add 200 μ L of this starting **Olorofim** dilution to well 1.
- Perform 2-fold serial dilutions by transferring 100 μ L from well 1 to well 2, mixing, then transferring 100 μ L from well 2 to well 3, and so on, up to well 10. Discard 100 μ L from well 10.
- Well 11 serves as the growth control (no drug). Well 12 can be used as a sterility control (medium only).
- Inoculation and Incubation:
 - Add 100 μ L of the final fungal inoculum to wells 1 through 11.
 - The final volume in each well will be 200 μ L. The final concentration of **Olorofim** will range from your starting concentration down to a fraction of that. The final DMSO concentration should not exceed 1%.
 - Seal the plates or use a lid to prevent evaporation and incubate at 35-37°C for 24-72 hours, depending on the growth rate of the fungus.
- Determination of MIC:
 - The MIC is defined as the lowest concentration of **Olorofim** that causes a significant inhibition of growth (typically $\geq 90\%$) compared to the drug-free growth control.
 - The endpoint can be determined visually or by using a spectrophotometer to measure optical density.

Signaling Pathway

Olorofim targets the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.



[Click to download full resolution via product page](#)

Caption: **Olorofim**'s inhibition of the DHODH enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Olorofim | F-901318 | DHODH inhibitor | Antifungal | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Olorofim: Application Notes and Protocols for In Vitro Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607405#olorofim-solubility-and-preparation-for-in-vitro-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com